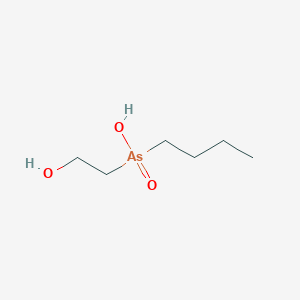
Butyl(2-hydroxyethyl)arsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(2-hydroxyethyl)arsinic acid is an organoarsenic compound with the chemical formula C6H15AsO3.
Vorbereitungsmethoden
The synthesis of Butyl(2-hydroxyethyl)arsinic acid involves several steps. One common method is the reaction of butylarsine with ethylene oxide, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Butyl(2-hydroxyethyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Butyl(2-hydroxyethyl)arsinic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Research has explored its potential as a biological agent due to its arsenic content.
Medicine: Studies are investigating its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl(2-hydroxyethyl)arsinic acid involves its interaction with cellular components. It can inhibit specific enzymes and disrupt cellular processes by binding to thiol groups in proteins. This interaction can lead to the inhibition of critical pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Butyl(2-hydroxyethyl)arsinic acid can be compared with other organoarsenic compounds such as:
Arsinothricin: A novel organoarsenical antibiotic with a similar mechanism of action.
Arsanylborane: Another organoarsenic compound used in various chemical reactions. The uniqueness of this compound lies in its specific structure and the presence of both butyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
26274-70-4 |
|---|---|
Molekularformel |
C6H15AsO3 |
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
butyl(2-hydroxyethyl)arsinic acid |
InChI |
InChI=1S/C6H15AsO3/c1-2-3-4-7(9,10)5-6-8/h8H,2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
DSOALHVTSXLLKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[As](=O)(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















